

# Introduction: The Significance of Halogenated Nicotinic Acids

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## Compound of Interest

Compound Name: 6-Bromo-5-chloronicotinic acid

Cat. No.: B2787572

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**6-Bromo-5-chloronicotinic acid** belongs to a class of compounds that are pivotal in the design of novel therapeutic agents. The strategic placement of bromine and chlorine atoms on the nicotinic acid scaffold dramatically alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, making this compound a valuable intermediate in the synthesis of a wide array of biologically active molecules.

## Core Physicochemical Profile

The fundamental physicochemical properties of **6-bromo-5-chloronicotinic acid** are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	[1]
Molecular Weight	236.45 g/mol	[1]
Appearance	White to light yellow powder or crystals	[1][2]
Melting Point	166-168 °C	[1]
Boiling Point	370.0 ± 42.0 °C (Predicted)	[1]
Density	1.917 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	2.85 ± 0.10 (Predicted)	[1]
Solubility	Soluble in Methanol. Similar compounds are soluble in water, ethanol, and DMSO.	[2][3][4]

## Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the successful application of a compound in research and development. This section details the standard experimental protocols for key parameters.

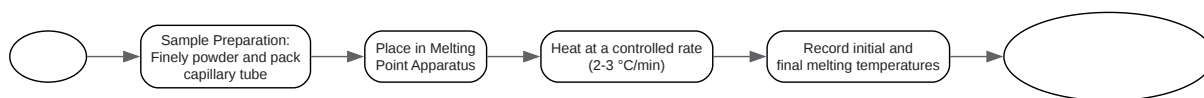
### Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A narrow melting range is characteristic of a pure substance.

Experimental Protocol:

- **Sample Preparation:** A small quantity of finely ground **6-bromo-5-chloronicotinic acid** is loaded into a capillary tube to a depth of 2-3 mm.
- **Instrumentation:** A calibrated melting point apparatus is utilized.

- Analysis: The capillary tube is heated at a controlled rate (e.g., 2-3 °C/minute). The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.



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*Workflow for Melting Point Determination.*

## Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure of **6-bromo-5-chloronicotinic acid**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR provides insights into the proton environments within the molecule.

<sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>):

- δ 8.53 (d, J = 2.02 Hz, 1H): Attributed to an aromatic proton on the pyridine ring.
- δ 8.85 (d, J = 2.02 Hz, 1H): Corresponding to the second aromatic proton.
- δ 13.57 (s, 1H): A broad singlet characteristic of the carboxylic acid proton.[5]

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Acquisition: Obtain the spectrum using a standard one-pulse sequence on a 400 MHz (or higher) NMR spectrometer.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy reveals the carbon framework of the molecule.

Predicted  $^{13}\text{C}$  NMR Chemical Shifts:

- 165-175 ppm: The carbonyl carbon of the carboxylic acid group.
- 120-155 ppm: The carbon atoms of the pyridine ring, with specific shifts influenced by the halogen and carboxyl substituents.

Experimental Protocol:

- Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL of DMSO- $d_6$ ) to compensate for the low natural abundance of  $^{13}\text{C}$ .[\[6\]](#)
- Acquisition: A proton-decoupled experiment is typically performed to yield a spectrum of singlets for each unique carbon atom.[\[6\]](#)[\[7\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

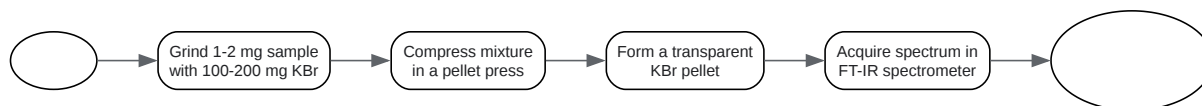
Predicted Characteristic IR Absorption Bands:

- 3300-2500  $\text{cm}^{-1}$  (broad): O-H stretching of the carboxylic acid, broadened by hydrogen bonding.[\[8\]](#)
- 1725-1700  $\text{cm}^{-1}$  (strong): C=O stretching of the carboxylic acid.[\[8\]](#)
- 1600-1450  $\text{cm}^{-1}$  (medium): C=C and C=N stretching of the aromatic pyridine ring.[\[8\]](#)
- < 1000  $\text{cm}^{-1}$ : C-Br and C-Cl stretching vibrations.

Experimental Protocol (KBr Pellet Method):

- Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Analysis: Acquire the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.[9][10][11][12][13]



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*Workflow for IR Spectroscopy via KBr Pellet Method.*

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

- Molecular Ion ( $M^+$ ): A peak at  $m/z$  corresponding to the molecular weight (236.45), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
- Key Fragments: Expect to observe fragments corresponding to the loss of  $\bullet OH$  (M-17) and  $\bullet COOH$  (M-45).[14][15]

Experimental Protocol:

- Ionization: Utilize electron ionization (EI) to generate the molecular ion and subsequent fragments.[16]
- Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.

## Implications for Drug Development

The physicochemical properties of **6-bromo-5-chloronicotinic acid** are critical determinants of its potential as a drug discovery scaffold. The presence of two halogen atoms enhances

lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The pKa of the molecule will influence its ionization state at physiological pH, which in turn affects its solubility, absorption, and target binding. A comprehensive understanding of these properties is therefore essential for the rational design and development of new drug candidates based on this versatile chemical entity.

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